1-(4-Methoxyphenyl)cyclobutanol
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Overview
Description
1-(4-Methoxyphenyl)cyclobutanol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is characterized by a cyclobutanol ring substituted with a 4-methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)cyclobutanol can be achieved through several routes. One common method involves the reaction of 4-methoxybenzyl chloride with cyclobutanone in the presence of a base, followed by reduction of the resulting intermediate . Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: It can participate in substitution reactions where the methoxy group or the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)cyclobutanol exerts its effects involves interactions with various molecular targets and pathways. It is known to interact with enzymes and receptors, influencing biochemical processes . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclobutanol can be compared with other cyclobutanol derivatives such as cyclobutanol and cyclobutanone . While all these compounds share a cyclobutane ring, the presence of the 4-methoxyphenyl group in this compound imparts unique chemical and physical properties
Similar compounds include:
Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutane ring.
Cyclobutanone: The ketone analog of cyclobutanol, used in various synthetic applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOSBMFOMQBMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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